molecular formula C12H13ClN2 B1318654 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 352553-60-7

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Katalognummer: B1318654
CAS-Nummer: 352553-60-7
Molekulargewicht: 220.7 g/mol
InChI-Schlüssel: BWLLTVHXDXVUIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 1st position of the tetrahydrocarbazole structure.

Biochemische Analyse

Biochemical Properties

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme SirT1, which is involved in the regulation of cellular processes such as aging and metabolism . The compound acts as an inhibitor of SirT1, leading to increased removal of abnormal proteins, such as the huntingtin protein, which is implicated in Huntington’s disease . This interaction highlights the potential therapeutic applications of this compound in treating neurodegenerative disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been shown to reduce the levels of abnormal huntingtin protein, thereby mitigating the toxic effects associated with Huntington’s disease . Additionally, this compound influences cell signaling pathways by modulating the activity of SirT1, which in turn affects gene expression and cellular metabolism . These effects underscore the compound’s potential in modulating cellular functions and treating neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SirT1, inhibiting its enzymatic activity . This inhibition leads to the accumulation of acetylated proteins, which are then targeted for degradation. The molecular mechanism of this compound also involves changes in gene expression, as the inhibition of SirT1 affects the transcriptional regulation of various genes involved in cellular metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on SirT1, leading to sustained reductions in abnormal protein levels in neuronal cells . These findings suggest that this compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SirT1 activity without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with SirT1 . The inhibition of SirT1 by the compound affects the acetylation status of proteins, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in neuronal tissues, where it exerts its therapeutic effects . The distribution of this compound is influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with SirT1 . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nuclear compartment . This subcellular localization is crucial for its inhibitory effects on SirT1 and subsequent modulation of gene expression and cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reduction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one. The reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

    Reduction: Fully saturated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. For instance, it is believed to inhibit the activity of certain enzymes, such as SirT1, which plays a role in the removal of abnormal proteins in the brain . This inhibition can lead to a reduction in the levels of these proteins, potentially slowing the progression of neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: This compound is similar in structure but has a carboxamide group instead of an amine group.

    2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound lacks the chlorine atom at the 6th position.

Uniqueness

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of both a chlorine atom and an amine group, which confer specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the amine group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological targets.

Eigenschaften

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLLTVHXDXVUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589925
Record name 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352553-60-7
Record name 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (500 mg, 2.3 mmol) and ammonium acetate (1.8 g, 23 mmol) in methanol (9 mL) was added sodium cyanoborohydride (720 mg, 11.5 mmol). After heating at 60° C. for 15 hours, the mixture was cooled and treated with concentrated hydrochloric acid until pH=1. The organics were removed under reduced pressure and the resulting precipitate was collected by filtration, dissolved in ethyl acetate and methanol, and washed with saturated aqueous sodium carbonate. The phases were separated and the organic phase was concentrated to yield 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (260 mg, 52% yield) as a light brown solid. 1H-NMR (DMSO-d6): δ 10.90 (s, 1H), 7.34 (m, 1H), 7.27 (d, 1H), 6.97 (dd, 1H), 3.90 (t, 1H), 2.54 (m, 2H), 2.04-1.89 (m, 2H), 1.66 (m, 1H), 1.50 (m, 1H); MS m/z 221 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 2
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 3
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 5
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 6
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Customer
Q & A

Q1: What is the significance of the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, and how does it relate to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine?

A1: The research paper focuses on developing an efficient method to synthesize N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is being investigated as a potential treatment for HPV infections []. Crucially, this compound serves as a key building block in this synthesis. The researchers highlight the importance of asymmetric synthesis in producing the specific (1R)-enantiomer of the target compound, which is often crucial for achieving desired biological activity and minimizing potential side effects. []

Q2: What key step in the synthesis is highlighted in the research, and why is it significant?

A2: The research emphasizes the asymmetric reductive amination of a precursor molecule using chiral (phenyl)ethylamines as a pivotal step in the synthesis []. This step is crucial because it establishes the desired stereochemistry at the chiral center, leading to a high diastereomeric excess (up to 96%) of the (1R)-enantiomer of this compound []. This high selectivity simplifies purification and contributes to the overall efficiency of the synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.